2-(1-Methyl-1H-imidazol-5-yl)acetonitrile 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 41065-01-4
VCID: VC8272217
InChI: InChI=1S/C6H7N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2H2,1H3
SMILES: CN1C=NC=C1CC#N
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

CAS No.: 41065-01-4

Cat. No.: VC8272217

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile - 41065-01-4

Specification

CAS No. 41065-01-4
Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
IUPAC Name 2-(3-methylimidazol-4-yl)acetonitrile
Standard InChI InChI=1S/C6H7N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2H2,1H3
Standard InChI Key PZMMOAYLVDGGJQ-UHFFFAOYSA-N
SMILES CN1C=NC=C1CC#N
Canonical SMILES CN1C=NC=C1CC#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered imidazole ring with a methyl group attached to the nitrogen at position 1 and an acetonitrile (-CH2_2CN) substituent at position 5. The imidazole ring contributes aromatic stability, while the nitrile group introduces electrophilicity, enabling nucleophilic addition or cyclization reactions .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC6H7N3\text{C}_6\text{H}_7\text{N}_3
Molecular Weight121.14 g/mol
CAS Registry Number41065-01-4
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
Flash PointNot reported-

The absence of reported melting/boiling points suggests limited experimental characterization, necessitating further studies .

Synthesis and Reactivity

Synthetic Routes

While direct synthesis protocols for 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile are scarce in the literature, analogous pathways for imidazole derivatives provide insights:

  • Metronidazole Oxidation: A related method involves oxidizing metronidazole (a 5-nitroimidazole antibiotic) with sodium dichromate to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, followed by esterification . Adapting this approach, nitrile introduction could involve substituting the carboxylic acid with a cyanide group via nucleophilic displacement.

  • Cyanoethylation: Reacting 1-methylimidazole with acrylonitrile under basic conditions may yield the target compound through Michael addition, though regioselectivity must be controlled .

Reactivity Profile

  • Nitrile Group: The -CN group participates in:

    • Hydrolysis to carboxylic acids or amides.

    • Cycloadditions (e.g., with azides to form tetrazoles).

  • Imidazole Ring: The aromatic system undergoes electrophilic substitution at position 4, while the methyl group enhances steric hindrance at position 1 .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s nitrile functionality makes it a precursor for bioactive molecules:

  • Antimicrobial Agents: Imidazole derivatives exhibit activity against Helicobacter pylori and Staphylococcus aureus. Functionalization of the nitrile group could enhance potency or selectivity.

  • Enzyme Inhibitors: Nitriles are known to inhibit proteases and kinases via covalent binding. For example, derivatives of this compound may target MPS1 kinase, a regulator of cell cycle progression.

Material Science

The planar imidazole ring and polar nitrile group enable use in:

  • Coordination Polymers: As a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) to construct porous materials .

  • Ionic Liquids: Methylimidazolium-based ionic liquids leverage the compound’s stability and tunable polarity .

Comparative Analysis with Analogous Compounds

2-(1H-Imidazol-4-yl)acetonitrile (CAS 18502-05-1)

  • Molecular Formula: C5H5N3\text{C}_5\text{H}_5\text{N}_3

  • Properties: Higher density (1.228 g/cm³) and melting point (142°C) due to hydrogen bonding .

  • Reactivity: Lacks methyl group, increasing susceptibility to N-alkylation .

(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride

  • Functionality: Sulfonyl chloride group enables sulfonamide formation, contrasting with the nitrile’s versatility.

  • Applications: Used in covalent inhibitor design, whereas the nitrile serves as a non-covalent intermediate.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for large-scale production.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Toxicological Studies: Assess acute/chronic toxicity in model organisms.

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